molecular formula C13H21NO5 B13163518 tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate

Cat. No.: B13163518
M. Wt: 271.31 g/mol
InChI Key: JBLMALJOZAQHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group, an ethoxy group, and a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrrolidine ring and tert-butyl ester group make it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)8-9-10(15)6-7-14(9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3

InChI Key

JBLMALJOZAQHFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)CCN1C(=O)OC(C)(C)C

Origin of Product

United States

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